Methyl 2,3,4,5-tetrahydro-7-methyl-5-oxo-1,4-benzothiazepine-2-acetate
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Overview
Description
Methyl 2,3,4,5-tetrahydro-7-methyl-5-oxo-1,4-benzothiazepine-2-acetate is a heterocyclic compound that belongs to the benzothiazepine family. This compound is characterized by its unique structure, which includes a benzothiazepine ring fused with a tetrahydro structure and an acetate group. It has garnered interest in various fields due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4,5-tetrahydro-7-methyl-5-oxo-1,4-benzothiazepine-2-acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with an α,β-unsaturated carbonyl compound, followed by cyclization and esterification to introduce the acetate group. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,5-tetrahydro-7-methyl-5-oxo-1,4-benzothiazepine-2-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of pharmaceuticals and other chemical products due to its versatile reactivity.
Mechanism of Action
The mechanism of action of Methyl 2,3,4,5-tetrahydro-7-methyl-5-oxo-1,4-benzothiazepine-2-acetate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine: This compound shares a similar core structure but differs in the presence of a methoxy group instead of an acetate group.
Evacetrapib: A benzothiazepine derivative used in the treatment of cardiovascular diseases.
Benazepril: Another benzothiazepine derivative with applications in cardiovascular medicine.
Uniqueness
Methyl 2,3,4,5-tetrahydro-7-methyl-5-oxo-1,4-benzothiazepine-2-acetate is unique due to its specific structural features, such as the acetate group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
86628-25-3 |
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Molecular Formula |
C13H15NO3S |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
methyl 2-(7-methyl-5-oxo-3,4-dihydro-2H-1,4-benzothiazepin-2-yl)acetate |
InChI |
InChI=1S/C13H15NO3S/c1-8-3-4-11-10(5-8)13(16)14-7-9(18-11)6-12(15)17-2/h3-5,9H,6-7H2,1-2H3,(H,14,16) |
InChI Key |
WGWDMWMMPHPDBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(CNC2=O)CC(=O)OC |
Origin of Product |
United States |
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